molecular formula C15H18N2O2 B2436750 N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide CAS No. 2034308-96-6

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide

Cat. No.: B2436750
CAS No.: 2034308-96-6
M. Wt: 258.321
InChI Key: KSCZKNGJHJDPBQ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is an organic compound with the molecular formula C15H18N2O2 It features a furan ring, a pyridine ring, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. The pivalamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is unique due to its combination of a furan ring, a pyridine ring, and a pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCZKNGJHJDPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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